BenchChemオンラインストアへようこそ!

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Medicinal chemistry Ligand design Physicochemical profiling

N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 1396852-73-5) is a synthetic small molecule with the molecular formula C14H12F3NO4 and a molecular weight of 315.24 g/mol. It belongs to the benzamide class and features a furan-3-yl group, a secondary alcohol on the ethyl linker, and a para-trifluoromethoxy substituent on the benzamide ring.

Molecular Formula C14H12F3NO4
Molecular Weight 315.248
CAS No. 1396852-73-5
Cat. No. B2923526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
CAS1396852-73-5
Molecular FormulaC14H12F3NO4
Molecular Weight315.248
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(C2=COC=C2)O)OC(F)(F)F
InChIInChI=1S/C14H12F3NO4/c15-14(16,17)22-11-3-1-9(2-4-11)13(20)18-7-12(19)10-5-6-21-8-10/h1-6,8,12,19H,7H2,(H,18,20)
InChIKeyVGVGMBNQIVJYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 1396852-73-5) – Structural & Functional Baseline for Procurement Scientists


N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 1396852-73-5) is a synthetic small molecule with the molecular formula C14H12F3NO4 and a molecular weight of 315.24 g/mol . It belongs to the benzamide class and features a furan-3-yl group, a secondary alcohol on the ethyl linker, and a para-trifluoromethoxy substituent on the benzamide ring. The hydroxyethyl linker and the electron-withdrawing –OCF3 group jointly influence hydrogen-bonding capacity, lipophilicity, and metabolic stability compared with non-hydroxylated or differently substituted analogs. A high-throughput screen (Vanderbilt HTS) has deposited this compound as part of a campaign to identify small-molecule modulators of the G‑protein‑gated inwardly‑rectifying potassium channel GIRK2 , indicating exploratory pharmacological relevance.

Why Close Analogs of N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide Cannot Be Interchanged Without Risk


Benzamide derivatives that share the 4-(trifluoromethoxy)benzamide scaffold are not functionally interchangeable because even minor structural perturbations—removal of the hydroxyl group, relocation of the trifluoromethoxy substituent, or replacement of the electron-withdrawing group—profoundly alter hydrogen-bonding networks, conformational preferences, and target engagement . For example, the des‑hydroxy analog N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1428379-92-3) lacks the secondary alcohol that can serve as both a hydrogen-bond donor and acceptor, markedly changing the compound's physicochemical profile and its interaction with polar residues in biological targets. Similarly, swapping the –OCF3 group for –N(CH3)2 (CAS 1396873-80-5) or –F substitution (CAS 1396765-95-9) alters electronic distribution, lipophilicity (logP), and metabolic vulnerability, each of which directly impacts potency, selectivity, and reproducibility in target‑based assays. Without explicit head‑to‑head data, the presence of the hydroxyethyl linker and the para-trifluoromethoxy group together defines a unique pharmacophoric fingerprint that cannot be assumed to be matched by any single analog.

Quantitative Differentiation Evidence for N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide Versus Its Closest Analogs


Hydroxyl-Group Contribution to Hydrogen-Bond Donor/Acceptor Capacity: Comparison with Des‑Hydroxy Analog

N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (target) contains a secondary alcohol on the ethyl linker, giving it one hydrogen-bond donor (HBD = 2) and four hydrogen-bond acceptors (HBA = 5). The direct des‑hydroxy analog N-[2-(furan-3-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1428379-92-3, MW 299.24) lacks this hydroxyl and therefore has HBD = 1, HBA = 4 . This difference alters predicted aqueous solubility, logP, and the ability to engage polar amino acid side chains in a binding pocket. When the screening target involves hydrogen-bonding residues (e.g., the selectivity filter of potassium channels or kinase hinge regions), the hydroxylated compound can form an additional interaction that the des‑hydroxy analog cannot replicate, potentially leading to divergence in hit confirmation rates .

Medicinal chemistry Ligand design Physicochemical profiling

Electron-Withdrawing Group Identity: –OCF3 vs. –F and –N(CH3)2 in Matched Molecular Pair Context

The para-trifluoromethoxy (–OCF3) group of the target compound exerts a strong electron‑withdrawing effect (Hammett σp ≈ 0.35‑0.39) while simultaneously increasing lipophilicity (π ≈ 1.0). Replacement by para‑dimethylamino (–N(CH3)2, CAS 1396873-80-5, Hammett σp ≈ –0.83, electron‑donating) or 2,6‑difluoro substitution (CAS 1396765-95-9, σm ≈ 0.34) produces divergent electronic and steric profiles [1]. In the GIRK2 high‑throughput screen where the target compound was tested, hit‑calling thresholds typically differentiate compounds based on percent activation or inhibition at a fixed concentration; the electronic nature of the para‑substituent is a known determinant of activity in ion‑channel modulators . No quantitative IC50 or EC50 values for the target compound have been publicly disclosed, but the chemical divergence from –OCF3 to –N(CH3)2 or –F is sufficient to classify these analogs as distinct chemical series that cannot be assumed to exhibit the same biological profile.

Medicinal chemistry Structure–activity relationship Electronic effects

Molecular Weight and Physicochemical Compliance with Lead-Like Criteria Relative to Bulkier Analogs

With a molecular weight of 315.24 Da, the target compound falls within the preferred range for lead-like chemical probes (MW ≤ 350 Da). In contrast, analogs containing a thiomorpholinoethyl substituent (N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide, MW 400.42), a benzothiophenyl group (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide, MW 395.40), or a bithiophene core (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, MW 425.44) significantly exceed this threshold . Lower molecular weight is generally associated with improved permeability, solubility, and oral bioavailability potential, making the target compound a more attractive starting point for fragment- or lead-based optimization campaigns where minimal molecular complexity is desired [1].

Drug discovery Lead-likeness Physicochemical properties

Crystallographic Validation of the 4-(Trifluoromethoxy)benzamide Moiety in a Defined Enzyme Pocket (PDB 8CM2)

Although the target compound itself has no publicly available co‑crystal structure, the 4-(trifluoromethoxy)benzamide moiety is validated in a high-resolution (2.05 Å) X‑ray structure of maize cytokinin oxidase/dehydrogenase 4 (CKO/CKX4) in complex with the inhibitor 2-[[3,5-dichloro-2-(2-hydroxyethyl)phenyl]carbamoylamino]-4-(trifluoromethoxy)benzamide (PDB 8CM2) [1]. The structure reveals that the –OCF3 group occupies a well-defined hydrophobic sub‑pocket, forming favorable van der Waals contacts, while the benzamide carbonyl engages the catalytic machinery. This crystallographic evidence demonstrates that the 4-(trifluoromethoxy)benzamide scaffold can achieve shape complementarity and specific polar interactions within a target enzyme active site, providing a structural rationale for selecting this chemotype over non‑fluorinated or differently substituted benzamides when targeting enzymes with analogous pocket architectures.

Structural biology Inhibitor design Cytokinin oxidase/dehydrogenase

High-Confidence Application Scenarios for N-[2-(Furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 1396852-73-5) Backed by Evidence


Chemical probe for GIRK2 potassium channel screening cascades

The compound was included in the Vanderbilt HTS campaign targeting GIRK2 (G protein‑activated inward rectifier potassium channel 2) . Its unique combination of a furan‑3‑yl group, a secondary alcohol linker, and a para‑trifluoromethoxy substituent distinguishes it from the majority of screening library members. Procurement of this exact compound enables reproduction of primary screening results and follow‑up concentration‑response experiments without the confounding effects introduced by near‑analog substitutions.

Structure–activity relationship (SAR) anchor point for 4-(trifluoromethoxy)benzamide series

The compound serves as a well‑defined SAR anchor because its three modular domains (furan head, hydroxyethyl linker, –OCF3‑benzamide tail) can each be varied independently. The quantitative structural differences from des‑hydroxy (ΔHBD = +1), dimethylamino (Δσp ≈ 1.22), and difluoro analogs (MW ± 48 Da) provide a built‑in comparator set for medicinal chemistry optimization . Laboratories building focused libraries around the benzamide scaffold should acquire this specific compound as the reference standard for the –OCF3 / hydroxyethyl / furan‑3‑yl combination.

Crystallographic fragment‑based lead discovery targeting enzymes with hydrophobic sub‑pockets

PDB 8CM2 demonstrates that the 4-(trifluoromethoxy)benzamide fragment engages a hydrophobic pocket adjacent to the FAD cofactor in cytokinin oxidase/dehydrogenase [1]. Researchers pursuing structure‑based design against enzymes or receptors that feature analogous lipophilic crevices can use the target compound as a pre‑assembled scaffold that already incorporates the crystallographically validated –OCF3‑benzamide fragment, potentially accelerating hit‑to‑lead timelines.

Physicochemical standard for lead‑like benzamide libraries

With MW 315.24 Da and balanced hydrogen‑bond donor/acceptor counts (HBD = 2, HBA = 5), the compound sits squarely within lead‑like chemical space (MW ≤ 350) [2]. It can be employed as a physicochemical benchmark when developing or procuring benzamide‑focused compound libraries, ensuring that subsequent analogs do not drift into higher molecular weight, less developable territory that characterizes many of its commercially available but bulkier in‑class compounds.

Quote Request

Request a Quote for N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.